N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide is a synthetic small molecule characterized by a tetrazole-substituted phenyl ring linked to an isonicotinamide core.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-7-8-18-16(9-13)25-10-12-1-2-12)20-14-3-5-15(6-4-14)23-11-19-21-22-23/h3-9,11-12H,1-2,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHBROZPGJNOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Isonicotinamide Moiety: The isonicotinamide group is typically introduced via an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and isonicotinamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
- Roflumilast : A benzamide derivative with a difluoromethoxy group and dichloropyridyl substitution. It is a potent PDE4 inhibitor used in chronic obstructive pulmonary disease (COPD) .
- N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) : Shares the tetrazole-phenyl-isonicotinamide backbone but lacks the cyclopropylmethoxy group. TPIN inhibits prostate cancer cell proliferation via cytoskeletal protein regulation (e.g., F-actin, paxillin) and Akt-mTOR pathway modulation .
Key Structural Differences :
The cyclopropylmethoxy group in the target compound may improve binding affinity compared to TPIN, while the tetrazole’s position (4- vs. 3-phenyl) could alter target selectivity.
PDE4 Inhibition vs. Cytoskeletal Regulation :
- Roflumilast : Inhibits PDE4 with IC50 = 0.8 nM in human neutrophils, suppressing leukotriene B4 and reactive oxygen species (ROS) . Its potency exceeds cilomilast (IC50 = 40–3000 nM) and rolipram (IC50 = 10–600 nM) across immune cells.
- TPIN: No PDE4 activity reported. Instead, it downregulates F-actin and paxillin (IC50 ~5–10 μM in prostate cancer cells), inducing apoptosis via Akt-mTOR pathway inhibition .
- Direct data are lacking, but substituent analysis implies intermediate properties.
Cell-Type Specificity :
- Roflumilast shows broad anti-inflammatory effects across neutrophils, eosinophils, and T-cells (IC50 = 2–21 nM) .
Therapeutic Potential
- Roflumilast: Clinically approved for COPD/asthma due to PDE4-driven immunomodulation .
- TPIN : Preclinical candidate for prostate cancer, targeting cytoskeletal dynamics .
- Target Compound : Hypothesized applications include inflammatory diseases (via PDE4) or oncology (via kinase/cytoskeletal pathways), depending on substituent optimization.
Comparative Potency and Selectivity :
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its bioactive properties, combined with an isonicotinamide structure. The presence of the cyclopropylmethoxy group contributes to its unique pharmacological profile.
Research indicates that tetrazole derivatives often exhibit significant biological activities, including:
- Antimicrobial Activity : Tetrazoles have been studied for their potential as antimicrobial agents. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Inhibition of Enzymatic Activity : Some tetrazole derivatives show inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.
Anticholinesterase Activity
A study evaluated several tetrazole derivatives for their ability to inhibit AChE. The results indicated that certain substitutions on the phenyl ring enhanced inhibitory activity, with some compounds achieving inhibition percentages comparable to standard drugs like Donepezil .
| Compound | Inhibition (%) at 1 mM | Inhibition (%) at 0.1 mM |
|---|---|---|
| Compound 2 (3-methyl) | 29.56 | 14.53 |
| Compound 3 (3-chloro) | 24.38 | 12.96 |
These findings suggest that this compound could exhibit similar or enhanced activity due to its structural characteristics.
Antimicrobial Activity
Another study focused on the antimicrobial properties of tetrazole derivatives. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, with many showing significant antibacterial effects .
| Bacterial Strain | Compound A Efficiency (%) | Compound B Efficiency (%) |
|---|---|---|
| Staphylococcus aureus | 66.67 | 54.16 |
| Escherichia coli | 45.83 | 42.31 |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies
- Neuroprotective Effects : In a controlled study involving neurodegenerative models, compounds with similar structures demonstrated neuroprotective effects, suggesting potential applications in treating Alzheimer's disease.
- Antimicrobial Trials : Clinical trials have shown that certain tetrazole derivatives can effectively reduce bacterial load in infected models, indicating their viability as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
